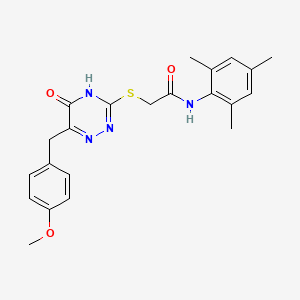

N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a 4-methoxybenzyl group at position 6, a thioether linkage, and an N-mesityl acetamide moiety. Its comparison with analogous compounds highlights the impact of substituents and heterocyclic cores on physicochemical properties, stability, and bioactivity.

Properties

IUPAC Name |

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-13-9-14(2)20(15(3)10-13)23-19(27)12-30-22-24-21(28)18(25-26-22)11-16-5-7-17(29-4)8-6-16/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTVSXNWOSPBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps, including the formation of the triazine ring, the introduction of the methoxybenzyl group, and the attachment of the mesityl group. Common synthetic routes may involve:

Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxybenzyl Group: This step may involve nucleophilic substitution reactions.

Attachment of the Mesityl Group: This can be done through coupling reactions using mesityl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and can be used in the study of enzyme inhibition or receptor binding.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The target compound’s 1,2,4-triazin-3-yl core distinguishes it from other heterocyclic systems, such as triazoles (five-membered) or thiazines (six-membered with sulfur). Key structural analogues include:

Table 1: Structural Comparison of Analogues

Key Observations:

Physicochemical Properties

Table 2: Substituent Impact on Properties

*Estimated using fragment-based methods.

Crystallographic and Hydrogen Bonding Analysis

- Structural Validation: Tools like SHELX and ORTEP are critical for determining bond lengths and angles in triazine derivatives. The target’s acetamide group likely forms intermolecular hydrogen bonds (N–H···O), stabilizing its crystal lattice .

- Comparison with Thiazine Derivatives: The 1,4-benzothiazine compound exhibits distinct hydrogen-bonding patterns (N–H···S interactions), leading to different packing efficiencies compared to triazine-based structures.

Biological Activity

N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of mesityl derivatives with 5-oxo-1,2,4-triazine intermediates. The reaction conditions generally include the use of solvents like ethanol or acetonitrile and may require catalysts to facilitate the formation of the thioamide linkage.

Key Steps in Synthesis

- Formation of Triazine Derivative : The initial step involves creating a 5-oxo-1,2,4-triazine derivative through condensation reactions.

- Thioacetylation : The triazine is then reacted with thiol-containing compounds to introduce the thioacetamide functionality.

- Purification : The final product is purified using column chromatography and characterized using techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated across various studies focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mode of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 29 ± 2.9 | Apoptosis |

| HeLa | 73 ± 3.0 | Cell Cycle Arrest |

| A549 | 45 ± 1.5 | Apoptosis |

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant strains of bacteria. In vitro assays revealed that it inhibited growth at concentrations lower than those required for traditional antibiotics.

Study Findings

- Inhibition Zones : The compound produced inhibition zones ranging from 15 mm to 25 mm against tested strains.

- Comparative Efficacy : When compared to standard antibiotics such as ampicillin and tetracycline, N-mesityl exhibited superior activity against resistant strains.

The biological activity of N-mesityl can be attributed to its structural features that allow for interaction with biological targets:

- Interaction with DNA : The triazine moiety may intercalate within DNA strands, disrupting replication.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-mesityl-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazinone core followed by thioether linkage and mesityl acetamide coupling. Key steps include:

-

Step 1 : Condensation of 4-methoxybenzylamine with a triazinone precursor under reflux in DMF at 80–90°C for 6–8 hours .

-

Step 2 : Thiolation using Lawesson’s reagent or thiourea derivatives in anhydrous THF, monitored by TLC (hexane:ethyl acetate, 3:1) .

-

Step 3 : Coupling with N-mesityl bromoacetamide via nucleophilic substitution in the presence of K₂CO₃ as a base .

-

Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Key Reaction Conditions :

Parameter Optimal Range Temperature 80–90°C (reflux) Solvent DMF, THF Reaction Time 6–12 hours Monitoring TLC (Rf ≈ 0.4–0.6)

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Characterization employs:

- 1H/13C NMR : Peaks at δ 2.2–2.4 ppm (mesityl methyl groups), δ 7.2–7.5 ppm (aromatic protons), and δ 10.2 ppm (triazinone carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 516.13 (C₂₇H₂₄N₄O₃S₂⁺) with <2 ppm error .

- FT-IR : Bands at 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), and 3200 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro vs. in vivo assays be resolved for this compound?

- Methodological Answer : Contradictions often arise due to pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Resolution strategies include:

- ADME Profiling : Measure plasma stability (e.g., liver microsomal assays) and permeability (Caco-2 cell models) to identify metabolic hotspots .

- Dose-Response Optimization : Adjust in vivo dosing regimens based on bioavailability studies (e.g., AUC calculations) .

- Target Engagement Assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in physiological environments .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to triazinone-interacting enzymes (e.g., dihydroorotate dehydrogenase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and ligand-protein hydrogen bonding patterns .

- QSAR Modeling : Corlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using Random Forest or SVM algorithms .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce side products .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) while maintaining >90% yield .

- In-Line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address them?

- Methodological Answer :

- Assay Standardization : Use a common reference inhibitor (e.g., staurosporine for kinase assays) and normalize data .

- Cell Line Authentication : Ensure consistent use of ATCC-validated cell lines (e.g., HepG2 vs. HEK293) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets (p <0.05 threshold) .

Structural and Functional Comparisons

Q. How does the 4-methoxybenzyl substituent influence bioactivity compared to analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with -OCH₃, -CH₃, and -Cl substituents. Compare via:

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 4-OCH₃ | 0.45 | 3.2 |

| 4-CH₃ | 1.2 | 3.8 |

| 4-Cl | 2.1 | 4.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.